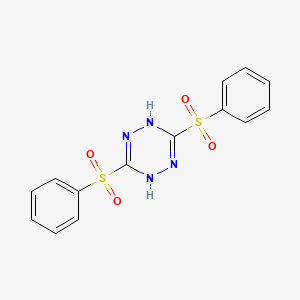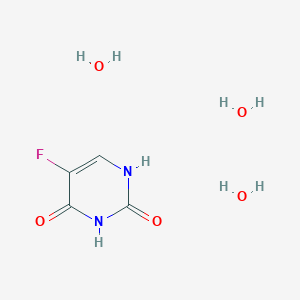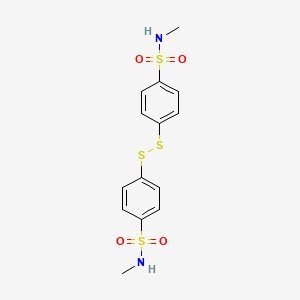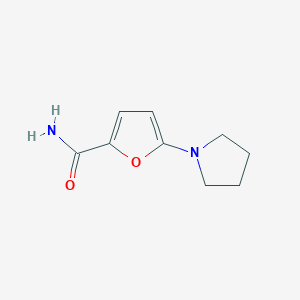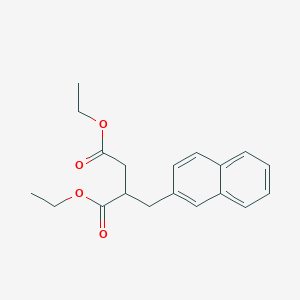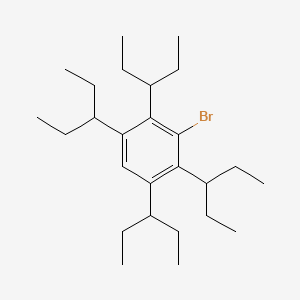
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene is a brominated derivative of benzene. This compound is characterized by the presence of a bromine atom and four pentan-3-yl groups attached to the benzene ring. The molecular formula for this compound is C26H43Br, and it has a significant molecular weight due to the presence of the bromine atom and the bulky pentan-3-yl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene typically involves the bromination of 1,2,4,5-tetra(pentan-3-yl)benzene. This can be achieved through an electrophilic aromatic substitution reaction where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylic acids.
科学的研究の応用
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene involves its interaction with molecular targets through its bromine atom and pentan-3-yl groups. The bromine atom can participate in electrophilic interactions, while the pentan-3-yl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets.
類似化合物との比較
Similar Compounds
3-Bromo-1,2,4,5-tetramethylbenzene: Similar structure but with methyl groups instead of pentan-3-yl groups.
1-Bromo-2,3,5,6-tetramethylbenzene: Another brominated benzene derivative with different substitution pattern.
3-Bromo-1,2,4,5-tetraethylbenzene: Contains ethyl groups instead of pentan-3-yl groups.
Uniqueness
3-Bromo-1,2,4,5-tetra(pentan-3-yl)benzene is unique due to the presence of bulky pentan-3-yl groups, which can significantly influence its chemical reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions.
特性
CAS番号 |
825644-09-5 |
|---|---|
分子式 |
C26H45Br |
分子量 |
437.5 g/mol |
IUPAC名 |
3-bromo-1,2,4,5-tetra(pentan-3-yl)benzene |
InChI |
InChI=1S/C26H45Br/c1-9-18(10-2)22-17-23(19(11-3)12-4)25(21(15-7)16-8)26(27)24(22)20(13-5)14-6/h17-21H,9-16H2,1-8H3 |
InChIキー |
BQQYGQKIMFBHQC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=CC(=C(C(=C1C(CC)CC)Br)C(CC)CC)C(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
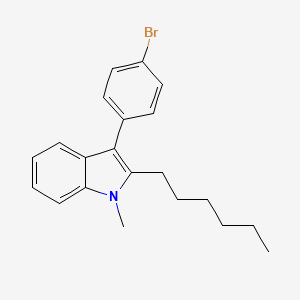



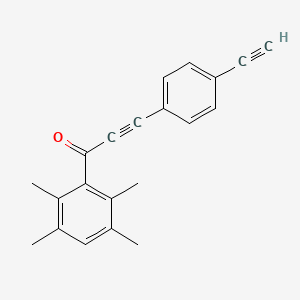
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)

